molecular formula C14H10N4O B1252953 2-Amino-1-methyl-6-oxo-4-phenylpyridine-3,5-dicarbonitrile

2-Amino-1-methyl-6-oxo-4-phenylpyridine-3,5-dicarbonitrile

Cat. No. B1252953
M. Wt: 250.25 g/mol
InChI Key: MSKBPDSJEMXCFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-1-methyl-6-oxo-4-phenylpyridine-3,5-dicarbonitrile is a phenylpyridine.

Scientific Research Applications

Alzheimer's Disease and Neuronal Vascular Diseases

2-Aminopyridine-3,5-dicarbonitriles, including 2-amino-1-methyl-6-oxo-4-phenylpyridine-3,5-dicarbonitrile, have been studied for their potential in treating Alzheimer's and neuronal vascular diseases. Research indicates that these compounds can inhibit cholinesterases, enzymes involved in cholinergic dysfunction, a key factor in Alzheimer's disease. Additionally, some derivatives have shown neuroprotective properties, which can be beneficial in neuronal vascular diseases (Samadi et al., 2010).

Corrosion Inhibition

Several pyridine derivatives, closely related to 2-amino-1-methyl-6-oxo-4-phenylpyridine-3,5-dicarbonitrile, have been identified as effective corrosion inhibitors for metals like mild steel in acidic environments. These compounds function by forming a protective film on the metal surface, significantly reducing corrosion rates (Ansari et al., 2015).

Prion Inhibition

2-Aminopyridine-3,5-dicarbonitrile compounds, including derivatives of 2-amino-1-methyl-6-oxo-4-phenylpyridine-3,5-dicarbonitrile, have been identified as inhibitors of prion replication in cultured cells. This finding is significant for research on prion diseases, as these compounds mimic dominant-negative prion protein mutants and can potentially be used to study or treat prion-related conditions (May et al., 2007).

properties

Product Name

2-Amino-1-methyl-6-oxo-4-phenylpyridine-3,5-dicarbonitrile

Molecular Formula

C14H10N4O

Molecular Weight

250.25 g/mol

IUPAC Name

2-amino-1-methyl-6-oxo-4-phenylpyridine-3,5-dicarbonitrile

InChI

InChI=1S/C14H10N4O/c1-18-13(17)10(7-15)12(11(8-16)14(18)19)9-5-3-2-4-6-9/h2-6H,17H2,1H3

InChI Key

MSKBPDSJEMXCFO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=C(C1=O)C#N)C2=CC=CC=C2)C#N)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-methyl-6-oxo-4-phenylpyridine-3,5-dicarbonitrile
Reactant of Route 2
2-Amino-1-methyl-6-oxo-4-phenylpyridine-3,5-dicarbonitrile
Reactant of Route 3
2-Amino-1-methyl-6-oxo-4-phenylpyridine-3,5-dicarbonitrile
Reactant of Route 4
2-Amino-1-methyl-6-oxo-4-phenylpyridine-3,5-dicarbonitrile
Reactant of Route 5
2-Amino-1-methyl-6-oxo-4-phenylpyridine-3,5-dicarbonitrile
Reactant of Route 6
2-Amino-1-methyl-6-oxo-4-phenylpyridine-3,5-dicarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.